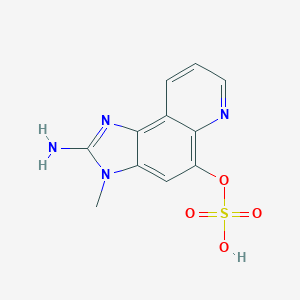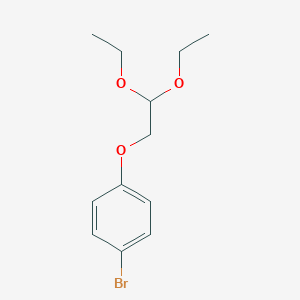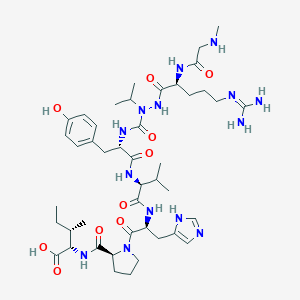
Angiotensin II, sar(1)-aza-val(3)-ile(8)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angiotensin II, sar(1)-aza-val(3)-ile(8)-, is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. The synthesis method of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves the replacement of valine with aza-valine and isoleucine with isovaline. This modification enhances the biological activity and stability of the peptide, making it a valuable tool for scientific research.
Mécanisme D'action
Angiotensin II, sar(1)-aza-val(3)-ile(8)- binds to the angiotensin II receptor type 1 (AT1 receptor) and activates a signaling pathway that leads to vasoconstriction, sodium retention, and aldosterone secretion. This results in an increase in blood pressure and fluid volume in the body.
Effets Biochimiques Et Physiologiques
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has several biochemical and physiological effects, including vasoconstriction, stimulation of aldosterone secretion, and activation of the sympathetic nervous system. It also plays a role in regulating electrolyte balance, inflammation, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using angiotensin II, sar(1)-aza-val(3)-ile(8)- in lab experiments include its high potency, stability, and selectivity for the AT1 receptor. However, its high cost and limited availability can be a limitation for some researchers.
Orientations Futures
There are several future directions for the use of angiotensin II, sar(1)-aza-val(3)-ile(8)- in scientific research. These include the development of novel drugs that target the renin-angiotensin system, the study of the role of angiotensin II in the pathogenesis of cardiovascular and renal diseases, and the exploration of new therapeutic targets for the treatment of hypertension and related disorders.
In conclusion, angiotensin II, sar(1)-aza-val(3)-ile(8)- is a valuable tool for scientific research that has been used extensively to study the mechanism of action and physiological effects of angiotensin II. Its high potency, stability, and selectivity for the AT1 receptor make it an ideal candidate for the development of novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders. Further research is needed to explore its potential in these areas and to identify new therapeutic targets for the treatment of related disorders.
Méthodes De Synthèse
The synthesis of angiotensin II, sar(1)-aza-val(3)-ile(8)- involves solid-phase peptide synthesis using Fmoc chemistry. The modified amino acids are incorporated into the peptide chain using standard coupling reagents and protocols. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure and homogeneous peptide.
Applications De Recherche Scientifique
Angiotensin II, sar(1)-aza-val(3)-ile(8)- has been widely used in scientific research to study the mechanism of action and physiological effects of angiotensin II. It is also used as a tool to develop novel drugs for the treatment of hypertension, cardiovascular diseases, and renal disorders.
Propriétés
Numéro CAS |
116370-31-1 |
|---|---|
Nom du produit |
Angiotensin II, sar(1)-aza-val(3)-ile(8)- |
Formule moléculaire |
C44H70N14O10 |
Poids moléculaire |
955.1 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-propan-2-ylcarbamoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C44H70N14O10/c1-8-26(6)36(42(66)67)55-39(63)33-12-10-18-57(33)41(65)32(20-28-21-48-23-50-28)52-40(64)35(24(2)3)54-37(61)31(19-27-13-15-29(59)16-14-27)53-44(68)58(25(4)5)56-38(62)30(51-34(60)22-47-7)11-9-17-49-43(45)46/h13-16,21,23-26,30-33,35-36,47,59H,8-12,17-20,22H2,1-7H3,(H,48,50)(H,51,60)(H,52,64)(H,53,68)(H,54,61)(H,55,63)(H,56,62)(H,66,67)(H4,45,46,49)/t26-,30-,31-,32-,33-,35-,36-/m0/s1 |
Clé InChI |
PAPVQRBXVALXFL-OODLLKOCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)N(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Autres numéros CAS |
116370-31-1 |
Synonymes |
1-sarcosyl-3-azavalyl-8-isoleucine angiotensin II angiotensin II, 1-sarcosyl-3-azavalyl-8-isoleucine- angiotensin II, Sar(1)-aza-Val(3)-Ile(8)- Sar(1)-aza-Val(3)-Ile(8)-angiotensin II SVI-angiotensin II |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



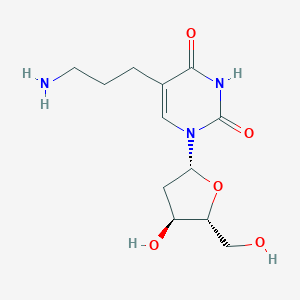
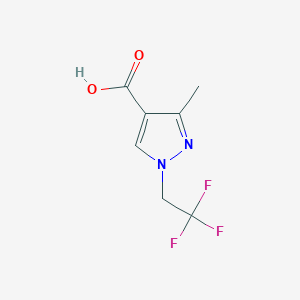
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
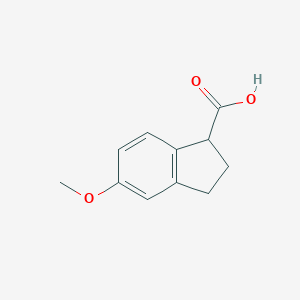
![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)
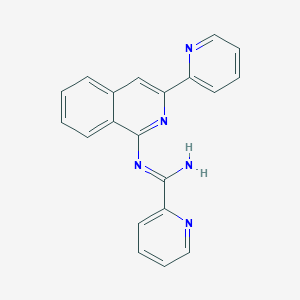
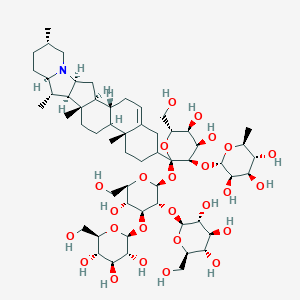
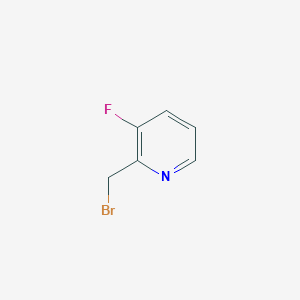
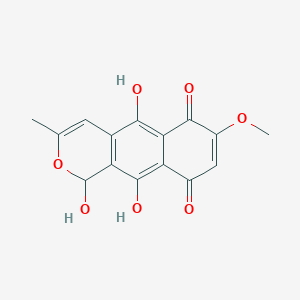
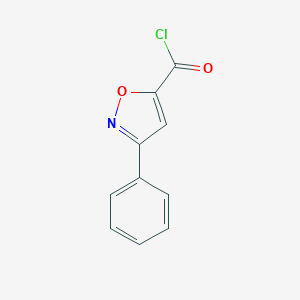
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)
